Ochratoxin A-D4

Mycotoxin Analysis Wine Food Safety

Ochratoxin A-D4 is the only reliable internal standard for Ochratoxin A quantification by isotope dilution LC-MS/MS. Its four deuterium atoms ensure co-elution with the native analyte while enabling distinct mass detection, correcting for matrix-induced ion suppression (up to 89% signal loss) that causes 18–38% underreporting with unlabeled standards. Essential for EU wine compliance testing (2 µg/L limit) and trace-level food/biological fluid analysis. Request a quote or buy today for validated method accuracy.

Molecular Formula C20H18ClNO6
Molecular Weight 407.8 g/mol
Cat. No. B12428663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOchratoxin A-D4
Molecular FormulaC20H18ClNO6
Molecular Weight407.8 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl
InChIInChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i1D3,10D
InChIKeyRWQKHEORZBHNRI-ULNJQCCOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ochratoxin A-D4: Certified Stable Isotope-Labeled Internal Standard for Trace Mycotoxin Quantification


Ochratoxin A-D4 is a deuterated analog of the mycotoxin Ochratoxin A, produced by Aspergillus and Penicillium species. It is used as an internal standard in stable isotope dilution assays (SIDA) for LC-MS/MS [1]. Its four deuterium atoms confer a distinct mass shift, enabling co-elution with the native analyte while allowing separate MS detection, thereby correcting for matrix effects, ion suppression, and sample preparation losses [1].

Ochratoxin A-D4 for LC-MS/MS: Why Unlabeled or Non-Analogous Standards Compromise Quantification


Interchanging Ochratoxin A-D4 with unlabeled Ochratoxin A or non-analogous internal standards introduces significant analytical error. Unlabeled standards cannot correct for matrix-induced ion suppression, which can reduce analyte signal by up to 89% in complex matrices, leading to under-reporting of contamination levels by 18–38% . Non-analogous compounds (e.g., structural analogs or diastereomers) do not co-elute precisely with the target analyte and are not retained equally by selective clean-up procedures such as immunoaffinity columns, rendering them unsuitable for accurate quantification [1]. Therefore, only a true isotopologue like Ochratoxin A-D4 provides the necessary physicochemical equivalence for reliable correction of losses and matrix effects.

Ochratoxin A-D4 Evidence Guide: Quantified Advantages Over Comparators


Ochratoxin A-D4-Based SIDA Achieves 98% Recovery in Wine Matrices, While Diastereomeric Dilution Assay Fails

In a direct head-to-head comparison for the quantification of Ochratoxin A in grapes, musts, and wines using immunoaffinity column extraction and LC-MS/MS, the stable isotope dilution assay (SIDA) with Ochratoxin A-D4 as the internal standard demonstrated an accuracy (recovery) of 98%. In contrast, the diastereomeric dilution assay (DIDA) using the non-natural diastereomer OTA-dia failed to provide satisfactory results, as the immunoaffinity extraction was not selective for the diastereomer, precluding its use as a valid internal standard [1].

Mycotoxin Analysis Wine Food Safety Method Validation

Isotope Dilution with Labeled OTA Prevents 18–38% Underestimation of Ochratoxin A in Wheat Flour

A 2023 study comparing external calibration against isotope dilution mass spectrometry (IDMS) for Ochratoxin A in wheat flour (using the certified reference material MYCO-1) found that external calibration produced results 18–38% lower than the certified value, primarily due to matrix suppression effects. In contrast, all IDMS methods (using isotopically labeled internal standards) produced results within the expected certified range of 3.17–4.93 µg/kg . This demonstrates that the use of a stable isotope-labeled analog like Ochratoxin A-D4 is required for accurate quantification in complex matrices.

Food Contaminant Analysis Wheat Matrix Effects Quantitative LC-MS

Ochratoxin A-D4 Enables Ultra-Trace Detection at < 1 ng/L in Wine

The SIDA method using Ochratoxin A-D4 achieved a limit of detection (LOD) of less than 1 ng/L for Ochratoxin A in wine, with a repeatability relative standard deviation (RSD) of less than 3% and an intermediate reproducibility RSD of less than 4% [1]. This level of sensitivity is critical for meeting the European Union regulatory maximum level for Ochratoxin A in wine, which is set at 2 µg/L (2000 ng/L), and for conducting exposure assessments in populations with low-level contamination [1].

Ultra-trace analysis Wine Sensitivity LC-MS/MS

Isotopic Purity: Ochratoxin A-D4 vs. Ochratoxin A-d5

While both Ochratoxin A-D4 and Ochratoxin A-d5 are deuterated internal standards for Ochratoxin A analysis, differences in isotopic purity can affect quantification accuracy. A commercially available Ochratoxin A-d5 analytical standard is specified with a minimum isotopic purity of 91% [1]. In contrast, certified reference materials (CRMs) of Ochratoxin A-D4 produced under ISO 17034 accreditation offer metrologically traceable purity values with defined uncertainty, ensuring higher reliability for quantitative applications [2]. The higher isotopic purity and certified value of Ochratoxin A-D4 minimizes the potential for isotopic crosstalk and bias in IDMS calculations.

Stable Isotope Labeling Isotopic Purity Internal Standard Method Validation

Optimal Ochratoxin A-D4 Procurement Use Cases: From Regulatory Compliance to Exposure Assessment


Official Control and Regulatory Compliance Testing in Wine and Grape Products

For laboratories performing official control analysis of Ochratoxin A in wines to meet EU regulatory limits (2 µg/L), the use of Ochratoxin A-D4 as an internal standard in a validated SIDA method is essential. The method has been demonstrated to achieve 98% recovery, < 1 ng/L LOD, and RSD < 4%, providing the sensitivity and precision required for compliance with International Organization of Vine and Wine (OIV) recommendations [1].

Accurate Quantification of Ochratoxin A in Complex Food Matrices (Cereals, Flour, Spices)

In the analysis of Ochratoxin A in complex food matrices like wheat flour, matrix-induced ion suppression can cause external calibration methods to underestimate contamination by 18–38% . Procuring Ochratoxin A-D4 for use in an isotope dilution protocol is the only way to compensate for these effects, ensuring results are accurate and within the expected range for certified reference materials, thereby supporting food safety monitoring and compliance with regulatory limits for cereals .

High-Sensitivity Biomonitoring and Exposure Assessment Studies

For research studies requiring the quantification of Ochratoxin A at ultra-trace levels in biological fluids (e.g., urine) to assess human exposure, the use of Ochratoxin A-D4 as an internal standard in UHPLC-MS/MS assays enables detection at pg/mL ranges [2]. This high sensitivity, combined with the matrix correction provided by the stable isotope label, allows for accurate assessment of low-level, chronic dietary exposures to this mycotoxin [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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